1-Chloronon-5-YN-4-one

Description

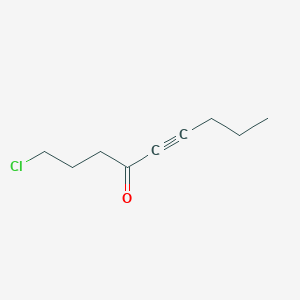

1-Chloronon-5-YN-4-one is an aliphatic chlorinated alkynone with the molecular formula C₉H₁₃ClO. Its structure features:

- A chlorine atom at position 1.

- A ketone group at position 4.

- A triple bond (alkyne) at position 5.

This compound is primarily used as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution or cycloaddition due to its electrophilic α-carbon (activated by the ketone and chlorine). Its alkyne moiety also enables participation in click chemistry or Sonogashira coupling. Limited literature exists on its specific applications, but its structural features suggest utility in pharmaceutical and agrochemical research.

Properties

CAS No. |

62485-93-2 |

|---|---|

Molecular Formula |

C9H13ClO |

Molecular Weight |

172.65 g/mol |

IUPAC Name |

1-chloronon-5-yn-4-one |

InChI |

InChI=1S/C9H13ClO/c1-2-3-4-6-9(11)7-5-8-10/h2-3,5,7-8H2,1H3 |

InChI Key |

RMNYJYFNJROZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloronon-5-YN-4-one can be synthesized through several methods. One common approach involves the chlorination of non-5-YN-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under anhydrous conditions and may require a solvent like dichloromethane (CH2Cl2) to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloronon-5-YN-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-chloronon-5-YN-4-ol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloronon-5-YN-4-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloronon-5-YN-4-one involves its interaction with molecular targets through its functional groups. The triple bond and ketone group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The chlorine atom can also play a role in the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

The following analysis compares 1-Chloronon-5-YN-4-one with structurally and functionally related compounds, emphasizing reactivity, stability, and safety.

Structural Analogs

| Compound Name | Molecular Formula | Key Features | Reactivity Insights |

|---|---|---|---|

| This compound | C₉H₁₃ClO | Chloro, ketone, alkyne (positions 1,4,5) | High electrophilicity at α-carbon; alkyne enables cross-coupling. |

| 1-Chlorohex-3-yn-2-one | C₆H₇ClO | Shorter chain (C6), alkyne at position 3 | Reduced steric hindrance compared to C9 analog; faster nucleophilic substitution. |

| Non-5-YN-4-one | C₉H₁₄O | No chlorine substituent | Lower electrophilicity at α-carbon; slower reaction with nucleophiles. |

Key Findings :

- Chain Length : Longer chains (e.g., C9 vs. C6) increase steric hindrance, slowing substitution reactions but improving lipid solubility.

- Chlorine Substitution : The presence of chlorine enhances electrophilicity at the α-carbon, accelerating reactions like aldol condensations or Grignard additions.

Functional Group Analogs

Key Findings :

- Aliphatic vs. Aromatic Chlorides: Aliphatic chlorides (e.g., this compound) undergo nucleophilic substitution more readily than aromatic analogs due to the absence of resonance stabilization .

- Heterocyclic Chlorides: Chlorine in heterocycles (e.g., isothiazolinones) often confers biocidal properties but reduced reactivity in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.